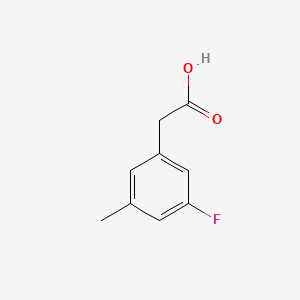

3-Fluoro-5-methylphenylacetic acid

Übersicht

Beschreibung

3-Fluoro-5-methylphenylacetic acid is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. This compound is primarily used in research and development within the fields of chemistry and biochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methylphenylacetic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-Fluoro-5-methylbenzaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. Industrial processes may also employ continuous flow reactors and automated systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-methylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

Oxidation: 3-Fluoro-5-methylbenzaldehyde.

Reduction: 3-Fluoro-5-methylphenylethanol.

Substitution: 3-Bromo-5-methylphenylacetic acid, 3-Nitro-5-methylphenylacetic acid.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-methylphenylacetic acid is utilized in various scientific research applications:

Chemistry: As a building block in organic synthesis and the development of new compounds.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-methylphenylacetic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on target proteins. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylacetic acid: Lacks the fluorine and methyl substituents, making it less selective in certain reactions.

3-Fluorophenylacetic acid: Similar but lacks the methyl group, which can affect its reactivity and binding properties.

5-Methylphenylacetic acid: Lacks the fluorine atom, resulting in different electronic and steric effects

Uniqueness

3-Fluoro-5-methylphenylacetic acid is unique due to the combined presence of both fluorine and methyl substituents on the phenyl ring. This combination can significantly influence its chemical reactivity, binding affinity, and selectivity in various applications, making it a valuable compound in research and development .

Biologische Aktivität

3-Fluoro-5-methylphenylacetic acid (FMPA) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its mechanisms of action, biological interactions, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C₉H₉FO₂

- Molecular Weight : 168.17 g/mol

- IUPAC Name : this compound

The presence of a fluorine atom in its structure may enhance its binding affinity to biological targets due to the electronegative nature of fluorine, which can influence molecular interactions.

The biological activity of FMPA primarily involves its role as an enzyme inhibitor or modulator . It can bind to active sites or allosteric sites on target proteins, thereby affecting their function. The fluorine atom can enhance this binding due to its ability to form hydrogen bonds and increase the compound's overall lipophilicity, which may improve membrane permeability and bioavailability.

Enzyme Inhibition

Research indicates that FMPA can inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to altered pharmacokinetics of co-administered drugs.

Case Studies

- Inhibition of Cytochrome P450 : A study highlighted the inhibition of CYP2D6 by FMPA, suggesting potential drug-drug interactions in therapeutic settings .

- Protein-Ligand Interactions : FMPA has been utilized in studies focusing on protein-ligand interactions, demonstrating its utility as a tool compound for exploring enzyme mechanisms.

Pharmacokinetics

The pharmacokinetic profile of FMPA indicates moderate absorption with a significant first-pass effect. Research has shown that after oral administration, the compound exhibits a half-life conducive to therapeutic use, although specific values vary based on formulation and dosage .

Toxicological Profile

Toxicological assessments indicate that FMPA has a relatively low toxicity profile in vitro. However, further studies are necessary to fully understand its safety in vivo. Long-term exposure studies are recommended to evaluate chronic toxicity and potential carcinogenic effects .

Comparative Analysis with Related Compounds

To better understand the uniqueness of FMPA, a comparison with similar compounds is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substituent enhances binding affinity | Enzyme inhibition, particularly CYP450 enzymes |

| Amino(3-fluoro-5-methylphenyl)acetic acid | Contains an amino group for enhanced interactions | Broader application in enzyme studies |

| 3-Chloro-5-methylphenylacetic acid | Chlorine substituent alters electronic properties | Different reactivity and biological activity |

Eigenschaften

IUPAC Name |

2-(3-fluoro-5-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUUQFGFHKTVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380944 | |

| Record name | 3-Fluoro-5-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-22-9 | |

| Record name | 3-Fluoro-5-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.